1-(3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
Description
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Properties
IUPAC Name |
1-[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-3-16-9-5-4-8(6-13-9)11-14-10(7-12-2)17-15-11/h4-6,12H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZRQUAUYRXBRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition that includes an oxadiazole ring and a pyridine derivative, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 220.23 g/mol. The structure is characterized by the presence of an ethoxypyridine moiety and an oxadiazole ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 220.23 g/mol |
| CAS Number | 1871041-43-8 |
Antimicrobial Properties
Research indicates that compounds containing oxadiazole rings often exhibit antimicrobial properties. The specific interactions of this compound with microbial enzymes or cell membranes could inhibit growth or lead to cell death. In vitro studies have shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent .
Antitumor Activity
Preliminary studies have explored the antitumor potential of this compound. The mechanism is believed to involve the inhibition of specific pathways involved in tumor growth and proliferation. For instance, research has suggested that the compound may interfere with DNA synthesis or repair mechanisms in cancer cells . Further pharmacological evaluations are necessary to elucidate its efficacy and safety profile.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties through the modulation of inflammatory cytokines and mediators. This activity could be beneficial in treating conditions characterized by chronic inflammation .
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets such as:
- Enzymes : Inhibition of enzymes involved in metabolic pathways.
- Receptors : Modulation of receptor activity affecting cellular signaling.
Computer-aided drug design studies have predicted binding affinities for several targets, indicating potential therapeutic applications .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several oxadiazole derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, particularly Staphylococcus aureus and Escherichia coli .
Study 2: Antitumor Screening
In a screening assay against various cancer cell lines (e.g., HeLa and MCF7), the compound showed dose-dependent cytotoxicity. The IC50 values indicated that it was more effective than several standard chemotherapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
